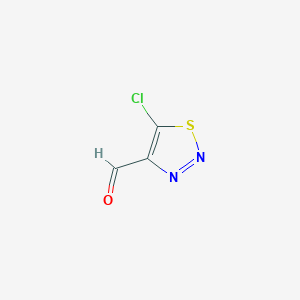

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde

Overview

Description

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is a chemical compound that belongs to the family of thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .

Synthesis Analysis

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde can be prepared in four steps from 1,3-dichloroacetone . It reacts with alkyl- and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides . Similarly, hydrazine and N-aminomorpholine furnish the 1,2,3-triazole-4-thiohydrazides .Chemical Reactions Analysis

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with alkyl- and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides . It also reacts with hydrazine and N-aminomorpholine to furnish the 1,2,3-triazole-4-thiohydrazides .Scientific Research Applications

Ring Transformations

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, synthesized from 1,3-dichloroacetone, undergoes intriguing ring transformations with various reagents:

A. Amines: In alcohol solution, this compound reacts with alkyl- and aryl-amines to yield 1,2,3-triazole-4-thiocarboxamides (9a–f) . These derivatives have potential applications in medicinal chemistry and materials science.

B. Hydrazines: Hydrazine and N-aminomorpholine furnish 1,2,3-triazole-4-thiohydrazides (9g and 9h), which could find use in bioconjugation or as building blocks for heterocyclic compounds .

C. Hydroxylamine: Phenylhydrazine and hydroxylamine yield unrearranged products (8i and 8j). However, upon storage in dimethyl sulfoxide (DMSO), these compounds transform into 1,2,3-triazole-4-carboxylic acids (14i and 14j) . These acids may have applications in drug design or catalysis.

Antimicrobial Activity

Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide–hydrazones have shown significant antimicrobial activity . While not directly related to 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, this information highlights the potential of thiadiazole derivatives in combating infections.

Molecular Docking

Molecular docking, a computational technique, can predict the binding affinity of molecules to target proteins. Although not specific to this compound, it’s a valuable tool in drug discovery and structural biology .

Availability

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde are alkyl and aryl-amines . The compound reacts with these amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides .

Mode of Action

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde interacts with its targets through a series of ring transformations . It reacts with alkyl and aryl-amines in alcohol solution to produce 1,2,3-triazole-4-thiocarboxamides . Similarly, it reacts with hydrazine and N-aminomorpholine to furnish the 1,2,3-triazole-4-thiohydrazides .

Biochemical Pathways

The compound affects the biochemical pathways involving alkyl and aryl-amines

Pharmacokinetics

Similar compounds have shown advanced pharmacokinetics in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde’s action are largely dependent on its interaction with alkyl and aryl-amines

Action Environment

The action, efficacy, and stability of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the compound reacts with its targets in an alcohol solution . Therefore, the presence and concentration of alcohol can significantly affect the compound’s action. Other environmental factors such as temperature, pH, and the presence of other chemicals could also influence its action.

properties

IUPAC Name |

5-chlorothiadiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2OS/c4-3-2(1-7)5-6-8-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKGSBUMIWKUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(SN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631141 | |

| Record name | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |

CAS RN |

100305-91-7 | |

| Record name | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)